molecular formula C17H23N3O3S2 B2800618 3-phenoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propane-1-sulfonamide CAS No. 1788556-67-1

3-phenoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propane-1-sulfonamide

Cat. No.: B2800618
CAS No.: 1788556-67-1
M. Wt: 381.51
InChI Key: JSYUCFPEQBBYLY-UHFFFAOYSA-N
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Description

3-phenoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C17H23N3O3S2 and its molecular weight is 381.51. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with a thiazole ring, such as this one, have been found to interact with a variety of biological targets, including enzymes and receptors . For instance, some thiazole derivatives have been found to target PI3Kα/HDAC6, which are considered promising targets for cancer therapy .

Mode of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Thiazole derivatives have been reported to influence various biochemical pathways and enzymes, potentially activating or inhibiting them . For example, some thiazole derivatives have been found to interact with topoisomerase II, resulting in DNA double-strand breaks .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been associated with a range of biological effects, including cytotoxic activity . For instance, some thiazole derivatives have demonstrated potent effects on human tumor cell lines .

Action Environment

The chemical properties of thiazole, such as its solubility and aromaticity, could potentially be influenced by environmental conditions .

Biological Activity

3-Phenoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propane-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A phenoxy group, which is known for enhancing lipophilicity and biological activity.
  • A thiazole moiety, which contributes to various biological activities including antimicrobial and anticonvulsant effects.
  • A pyrrolidine ring, which is often associated with neuroactive properties.

Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to this compound have been evaluated in various seizure models:

CompoundModelED50 (mg/kg)TD50 (mg/kg)Protection Index
1scPTZ18.4170.29.2
2MES24.3888.233.6

These results suggest that the thiazole and pyrrolidine components significantly enhance anticonvulsant activity through various mechanisms, including modulation of neurotransmitter systems .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Thiazole derivatives have been shown to possess activity against a range of pathogens, including bacteria and fungi. The phenoxy group enhances the compound's ability to penetrate microbial membranes, thereby increasing its efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Ion Channel Modulation : Similar compounds have been reported to interact with ion channels, particularly those involved in neurotransmission, thereby influencing seizure activity.
  • Enzyme Inhibition : Some thiazole derivatives act as inhibitors of key enzymes involved in cellular processes, which can lead to increased cytotoxicity in cancer cells.
  • Receptor Interaction : The compound may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways relevant to its biological effects .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Anticonvulsant Studies : In a study involving thiazole-containing compounds, it was found that structural modifications could significantly alter their anticonvulsant efficacy. The presence of electron-withdrawing groups on the phenyl ring was correlated with enhanced activity against seizures .
  • Cytotoxicity Assessments : Research has shown that certain thiazole derivatives exhibit cytotoxic effects against cancer cell lines, with IC50 values indicating potent activity. For example, one study reported an IC50 of 0.33 μM for a thiazole derivative against breast cancer cells .
  • Microbial Studies : Compounds structurally similar to the target compound have demonstrated significant antimicrobial activity with MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Properties

IUPAC Name

3-phenoxy-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S2/c21-25(22,13-5-11-23-16-7-2-1-3-8-16)19-14-15-6-4-10-20(15)17-18-9-12-24-17/h1-3,7-9,12,15,19H,4-6,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYUCFPEQBBYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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